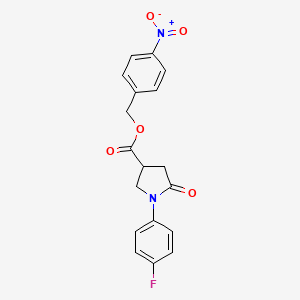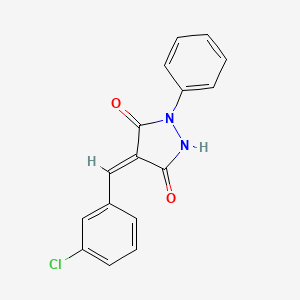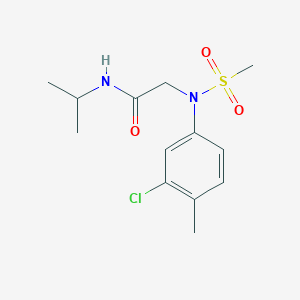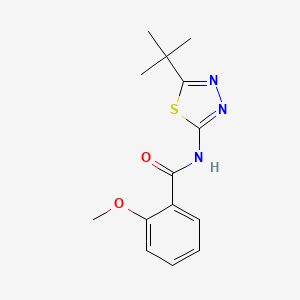![molecular formula C21H21FN2O2 B5158854 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one](/img/structure/B5158854.png)
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with varying biological activities .
Aplicaciones Científicas De Investigación
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, particularly ENT2, by binding to the transporter and preventing the uptake of nucleosides . This inhibition can affect nucleotide synthesis and adenosine regulation, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of human equilibrative nucleoside transporters and shares structural similarities with 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds exhibit similar inhibitory effects on enzymes and transporters, highlighting the importance of the piperazine structure in their activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the chromenone structure, which imparts distinct chemical properties and biological activities. Its selectivity for ENT2 over ENT1 and its potential for irreversible inhibition make it a valuable compound for further research and development .
Propiedades
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)21(25)16(14-26-20)13-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMAQASZMOYWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid](/img/structure/B5158778.png)
![4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE](/img/structure/B5158783.png)

![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole](/img/structure/B5158804.png)
![(4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid](/img/structure/B5158809.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide;hydrobromide](/img/structure/B5158831.png)

![N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine](/img/structure/B5158847.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)
![(4E)-4-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5158865.png)


